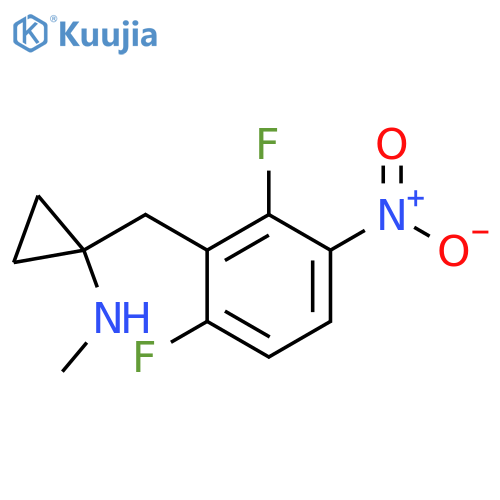

Cas no 2228187-21-9 (1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine)

2228187-21-9 structure

商品名:1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine

1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine

- 1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine

- 2228187-21-9

- EN300-1800364

-

- インチ: 1S/C11H12F2N2O2/c1-14-11(4-5-11)6-7-8(12)2-3-9(10(7)13)15(16)17/h2-3,14H,4-6H2,1H3

- InChIKey: IWWZFXLJBZMKKJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=C(C=1CC1(CC1)NC)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 242.08668395g/mol

- どういたいしつりょう: 242.08668395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800364-10.0g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1800364-5.0g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1800364-10g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-5g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-0.1g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-0.5g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-0.25g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-1.0g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1800364-2.5g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1800364-0.05g |

1-[(2,6-difluoro-3-nitrophenyl)methyl]-N-methylcyclopropan-1-amine |

2228187-21-9 | 0.05g |

$924.0 | 2023-09-19 |

1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

2228187-21-9 (1-(2,6-difluoro-3-nitrophenyl)methyl-N-methylcyclopropan-1-amine) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬